molecular formula C12H9NO2 B2994248 3-(Quinolin-6-yl)prop-2-enoic acid CAS No. 754190-68-6

3-(Quinolin-6-yl)prop-2-enoic acid

Cat. No. B2994248
CAS RN: 754190-68-6
M. Wt: 199.209
InChI Key: OYENPJNMULTOEZ-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Quinolin-6-yl)prop-2-enoic acid is a chemical compound with the empirical formula C12H9NO2 . It has a molecular weight of 199.21 . The compound is typically available in solid form .


Molecular Structure Analysis

The SMILES string representation of the molecule is OC(/C=C/C1=CC=C2N=CC=CC2=C1)=O . This indicates that the molecule contains a quinoline ring attached to a prop-2-enoic acid group .


Physical And Chemical Properties Analysis

3-(Quinolin-6-yl)prop-2-enoic acid is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the retrieved data.

Scientific Research Applications

Chemical Properties

“3-(quinolin-6-yl)prop-2-enoic acid” is a chemical compound with the empirical formula C12H9NO2 and a molecular weight of 199.21 . It is a solid substance and its IUPAC name is (2E)-3-(quinolin-6-yl)prop-2-enoic acid .

Synthetic Routes

Quinoline motifs, including “3-(quinolin-6-yl)prop-2-enoic acid”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Medicinal Significance

Quinoline derivatives, such as “3-(quinolin-6-yl)prop-2-enoic acid”, have been found to exhibit a broad spectrum of bio-responses, including:

Anticancer Activity: Quinoline derivatives have shown potential in anticancer activity .

Antioxidant Activity: These compounds have also been studied for their antioxidant properties .

Anti-inflammatory Activity: Quinoline derivatives have been associated with anti-inflammatory effects .

Antimalarial Activity: Quinoline-based compounds have been used in the treatment of malaria .

Anti-SARS-CoV-2 Activity: Research has indicated potential anti-SARS-CoV-2 (COVID-19) activity of quinoline derivatives .

Antituberculosis Activity: Quinoline derivatives have shown promise in antituberculosis treatments .

Industrial Applications

In addition to their medicinal applications, quinoline derivatives are also used in various industrial applications due to their chemical reactivity .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed .

properties

IUPAC Name

(E)-3-quinolin-6-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)6-4-9-3-5-11-10(8-9)2-1-7-13-11/h1-8H,(H,14,15)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYENPJNMULTOEZ-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=CC(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C/C(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(quinolin-6-yl)prop-2-enoic acid

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